molecular formula C19H22N6O3 B2669542 1,3-dimethyl-7-propyl-6-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1797321-66-4

1,3-dimethyl-7-propyl-6-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No. B2669542
CAS RN: 1797321-66-4
M. Wt: 382.424
InChI Key: RBNQXBRGZJIAII-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances based on their structure . The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms in the molecule.


Synthesis Analysis

This involves the study of how the compound can be synthesized from simpler starting materials. It includes the reactions used, the reagents and conditions required, and the mechanism of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Catalytic Applications

Research has explored the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives through multi-component reactions utilizing catalysts like thiourea dioxide in aqueous media, highlighting the method's advantages such as recyclability of the catalyst, milder reaction conditions, and environmental benefits (Verma & Jain, 2012). Further advancements include the efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones via three-component reactions under microwave irradiation and solvent-free conditions, demonstrating the catalyst's reusability and the method's simplicity and efficiency (Rahmani et al., 2018).

Structural Studies and Material Science

Several studies have been devoted to understanding the crystal structures and molecular interactions of pyrimidine derivatives. For instance, the examination of isomeric pyrazolo[3,4-d]pyrimidine-based molecules revealed insights into dimerization effects due to interchanged substitutions, highlighting the role of weak intermolecular interactions and aromatic pi-pi stacking in crystal formation (Avasthi et al., 2002). Additionally, the study of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit demonstrated their high luminescence and potential applications in material science due to their strong fluorescence and solubility in common organic solvents (Zhang & Tieke, 2008).

Photochemical and Sensing Applications

Explorations into the photophysical properties and pH-sensing applications of pyrimidine-phthalimide derivatives have led to the synthesis of new atypical AIE chromophores, demonstrating their potential in developing novel colorimetric pH sensors and logic gates due to their solid-state fluorescence emission and reversible protonation-induced color changes (Yan et al., 2017).

Mechanism of Action

If the compound is biologically active, studies may be conducted to determine how it interacts with biological systems. This could involve studying its binding to specific proteins, its effect on cellular processes, or its pharmacokinetics .

Safety and Hazards

Information on the compound’s toxicity, flammability, and environmental impact would be included here. This information is typically found in the compound’s Material Safety Data Sheet .

properties

IUPAC Name

6-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)-1,3-dimethyl-7-propylpyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-4-6-25-15(8-13-16(25)22(2)19(28)23(3)17(13)26)18(27)24-7-5-14-12(10-24)9-20-11-21-14/h8-9,11H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNQXBRGZJIAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N3CCC4=NC=NC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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